5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile
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Overview
Description
5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile is a synthetic organic compound with a complex structure It features a hex-4-en-2-yl group, a methyl group, an oxo group, and a carbonitrile group attached to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hex-4-en-2-ylamine with a suitable carbonyl compound, followed by cyclization with a nitrile source. The reaction conditions often include the use of catalysts such as indium trichloride and solvents like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Palladium acetate in acetic acid solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with palladium acetate can yield hex-1-en-2-yl acetate .
Scientific Research Applications
5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-[(E)-hex-4-en-2-yl]-3-methyl-2-oxo-1,3-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-6-8(2)10-9(7-12)13(3)11(14)15-10/h4-5,8-10H,6H2,1-3H3/b5-4+ |
InChI Key |
OYNVTAZKCGGGAZ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CC(C)C1C(N(C(=O)O1)C)C#N |
Canonical SMILES |
CC=CCC(C)C1C(N(C(=O)O1)C)C#N |
Origin of Product |
United States |
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